4-bromo-5,7-difluoro-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

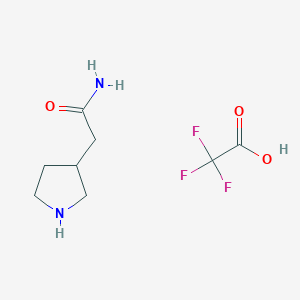

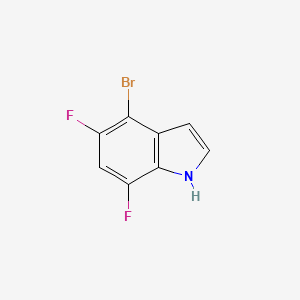

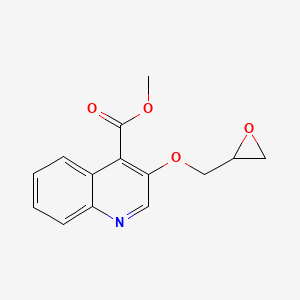

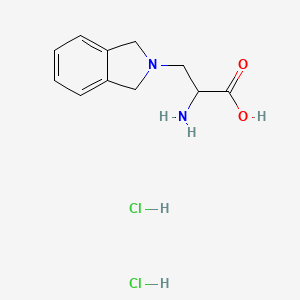

“4-bromo-5,7-difluoro-1H-indole” is a chemical compound with the molecular formula C8H4BrF2N . It has a molecular weight of 232.03 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H4BrF2N/c9-7-4-1-2-12-8(4)6(11)3-5(7)10/h1-3,12H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Synthesis of Fluoroindolecarboxylic Acids

A study by Schlosser et al. (2006) described a rational approach to synthesize all twelve indolecarboxylic acids that carry both a fluorine substituent and a carboxy group. This method is applicable to the synthesis of derivatives of fluoroindoles, including 4-bromo-5,7-difluoro-1H-indole, through various strategies such as direct preparation, halogen/metal permutation, or halogen/metal permutation trapped with carbon dioxide. This synthesis route highlights the flexibility and simplicity of accessing fluoroindole derivatives for further chemical exploration Schlosser, Ginanneschi, & Leroux, 2006.

Photoreactive Indole Derivatives for Bioanalysis

Murai et al. (2012) synthesized photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from corresponding bromoindole derivatives, including compounds structurally related to this compound. These compounds serve as the foundation for creating various bioactive indole metabolites useful in biological functional analysis through diazirine-based photoaffinity labeling. This application underscores the role of bromo- and difluoro-indole derivatives in developing tools for biochemical research Murai, Masuda, Sakihama, Hashidoko, Hatanaka, & Hashimoto, 2012.

Copper-Catalyzed C–C Coupling and Cyclization

Lee et al. (2018) demonstrated the use of 2-(2-bromoaryl)-1H-indoles, related to this compound, in copper-catalyzed C–C coupling and cyclization with 1,3-diketones. This process facilitates the synthesis of indolo[2,1-a]isoquinolines, showcasing the utility of bromoindoles in constructing complex heterocyclic structures through efficient catalytic methods Lee, Dao, Kim, & Cho, 2018.

Mecanismo De Acción

Target of Action

4-Bromo-5,7-difluoro-1H-indole is a derivative of indole, a heterocyclic compound that is prevalent in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple pathways, leading to diverse downstream effects.

Result of Action

Given the diverse biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular levels.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-5,7-difluoro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-7-4-1-2-12-8(4)6(11)3-5(7)10/h1-3,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXYLPBQFUZOSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=C(C=C2F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831110.png)

![5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2831111.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2831114.png)

![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2831116.png)

![3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2831118.png)